N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUHXKECPLRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenyl and pyridin-2-yloxy groups. One common method involves the reaction of a pyrrolidine derivative with diphenylamine and pyridin-2-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has been investigated for its therapeutic potential in treating various diseases, particularly cancer and infectious diseases.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that certain modifications enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.
- Antimicrobial Properties : The compound has shown promise against bacterial strains, suggesting potential applications in developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for survival .
Biological Research
The compound serves as a valuable tool in biological studies, particularly in understanding receptor interactions and signaling pathways.
Applications:
- Receptor Modulation : this compound has been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes. By influencing receptor activity, it can help elucidate the mechanisms underlying various diseases .
- Drug Discovery : As a lead compound, it aids in the development of new drugs targeting specific biological pathways. Its ability to interact selectively with certain receptors makes it a candidate for further optimization in drug design .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and purity.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Pyrrolidine + Diphenyl Compound | Toluene, Heat |
| 2 | Functionalization | Pyridin-2-yloxy Group Addition | Iodine Catalyst |
| 3 | Purification | Crystallization | Ethanol |
This compound is also explored for its utility in synthesizing nanomaterials, where its unique properties can contribute to the development of advanced materials used in electronics and photonics .
Mechanism of Action
The mechanism of action of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects and Pharmacological Implications
- Hydrogen Bonding : Unlike N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, which forms intermolecular N–H⋯O hydrogen bonds , the target compound’s diphenyl groups may prioritize hydrophobic interactions over hydrogen bonding, altering solid-state packing and bioavailability.
Biological Activity
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with diphenyl and pyridin-2-yloxy groups. This specific arrangement of functional groups is believed to confer distinct pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
This compound has been investigated for its potential effects in several biological contexts, particularly in cancer therapy, antibacterial activity, and neuroprotection.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of similar compounds exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 15 | Induces apoptosis |
| Reference Drug (Bleomycin) | FaDu | 20 | DNA damage |
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
3. Neuroprotective Effects
In the context of neurodegenerative diseases, compounds similar to this compound have shown promise in inhibiting cholinesterase activity, which is crucial for the management of conditions like Alzheimer's disease. Studies suggest that these compounds can improve cognitive function by enhancing neurotransmitter availability in synaptic clefts .
Case Studies
Several case studies illustrate the compound's efficacy across different biological systems:
-
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. -
Case Study 2: Antimicrobial Activity
Another study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties comparable to existing antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyridine or diphenyl groups can significantly influence its potency and selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on pyridine | Increased cytotoxicity |
| Substitution on diphenyl ring | Enhanced antibacterial activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide and related pyrrolidine-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidine intermediates and substituted phenyl/pyridyl groups. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination can introduce the pyridin-2-yloxy moiety. Catalytic systems like palladium complexes (e.g., Pd(OAc)₂ with XPhos ligands) are often used for cross-coupling steps . Post-synthetic purification via column chromatography or recrystallization ensures compound integrity. Challenges include optimizing reaction conditions (temperature, solvent) to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic proton splitting patterns distinguish pyridyl and phenyl groups.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D conformation and hydrogen-bonding networks. Software like SHELX (e.g., SHELXL for refinement) is standard for crystallographic analysis .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What preliminary pharmacological screening approaches are recommended for this compound?
- Methodological Answer : Initial in vitro assays include:
- Binding Affinity Studies : Radioligand displacement assays (e.g., using tritiated ligands) to assess receptor/kinase interactions.
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assays) to determine IC₅₀ values .
- Cytotoxicity Profiling : MTT assays on cell lines to evaluate baseline toxicity.
Q. What safety protocols are essential for handling pyrrolidine-carboxamide derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent degradation.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?
- Methodological Answer :
- Re-refinement of XRD Data : Use iterative SHELXL cycles with adjusted thermal parameters or occupancy factors to account for disorder .
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths/angles to identify modeling inaccuracies.
- Twinned Crystals : Apply twin-law corrections in software like PLATON if crystal twinning is suspected .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridyl ring to enhance binding affinity. Replace phenyl groups with heteroaromatic rings (e.g., pyrazine) for improved solubility .
- Stereochemical Tuning : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) to assess enantioselective activity .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What experimental designs are effective for evaluating in vivo efficacy in disease models?
- Methodological Answer :
- Xenograft Models : Implant human tumor cells (e.g., gastric carcinoma GTL-16) in immunodeficient mice. Administer the compound orally (10–30 mg/kg) and monitor tumor volume via caliper measurements .
- Pharmacokinetic (PK) Profiling : Collect plasma samples at intervals for LC-MS/MS analysis to calculate bioavailability (AUC) and half-life.
- Biomarker Validation : Measure downstream targets (e.g., phosphorylated Met kinase) via Western blotting .
Q. How can solubility and stability challenges be addressed during formulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
